molecular formula C27H27BrN2OS B2695530 N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide CAS No. 391220-61-4

N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide

Cat. No.: B2695530
CAS No.: 391220-61-4
M. Wt: 507.49
InChI Key: RIHSPJIIMGQTOV-UHFFFAOYSA-N
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Description

“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” is a synthetic organic compound that features a unique combination of structural motifs, including a benzhydryl group, a thiazole ring, a bromoadamantane moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst such as aluminum chloride.

    Bromination of Adamantane: The adamantane core can be brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the bromoadamantane derivative with the thiazole intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the adamantane moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or infectious diseases.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies and computational modeling to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzhydryl-1,3-thiazol-2-yl)-2-phenoxyacetamide
  • N-(4-benzhydryl-1,3-thiazol-2-yl)-3-chloroadamantane-1-carboxamide
  • N-(4-benzhydryl-1,3-thiazol-2-yl)-3-iodoadamantane-1-carboxamide

Uniqueness

“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” is unique due to the presence of the bromine atom in the adamantane moiety, which can impart distinct reactivity and properties compared to its chloro or iodo analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2OS/c28-27-14-18-11-19(15-27)13-26(12-18,17-27)24(31)30-25-29-22(16-32-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16,18-19,23H,11-15,17H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHSPJIIMGQTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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